8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione
CAS No.: 585552-22-3
Cat. No.: VC7706617
Molecular Formula: C19H25N5O2
Molecular Weight: 355.442
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 585552-22-3 |
|---|---|
| Molecular Formula | C19H25N5O2 |
| Molecular Weight | 355.442 |
| IUPAC Name | 8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione |
| Standard InChI | InChI=1S/C19H25N5O2/c1-5-11-24-15(13-21(2)12-14-9-7-6-8-10-14)20-17-16(24)18(25)23(4)19(26)22(17)3/h6-10H,5,11-13H2,1-4H3 |
| Standard InChI Key | YXUWZBOASXLGTC-UHFFFAOYSA-N |
| SMILES | CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(C)CC3=CC=CC=C3 |
Introduction
The compound 8-[(Benzyl-methyl-amino)-methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-purine-2,6-dione is a complex organic molecule belonging to the purine family. It features a purine core with various substituents, including benzyl-methyl-amino and propyl groups, which contribute to its unique chemical properties and potential biological activities. This compound is notable for its structural features that can influence its biological activity and potential applications in pharmaceuticals.
Synthesis Methods
The synthesis of purine derivatives typically involves multi-step reactions. These may include:
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Starting Materials: Common starting materials for purine synthesis include purine bases or derivatives that are modified through various chemical reactions.
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Reagents and Conditions: Specific reagents such as strong bases (e.g., sodium hydride) and solvents like dimethylformamide are often used to facilitate these reactions under controlled conditions.
Data Table for Similar Purine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 8-[(Benzyl-methyl-amino)methyl]-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione | Not specified | Not specified | Potential pharmaceutical applications |
| 8-{[Benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione | C21H29N5O2 | 383.5 | Potential interactions with adenosine receptors |
| 8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione | C27H33N5O2 | 459.6 | Potential inhibitor or modulator of enzymes and receptors |
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